8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the benzoyl group, which can influence its chemical behavior and interactions.
Mechanism of Action
Target of Action
The primary target of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The necroptosis pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway . Inhibition of RIPK1 by the compound affects this pathway, potentially altering cell death processes .
Pharmacokinetics
The ADME properties of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4The compound’s logp value is 24134, and its logD value is also 24134 . These values suggest that the compound is moderately lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The inhibition of RIPK1 by the compound can modulate the necroptosis signaling pathway, potentially altering cell death processes . This could have implications for various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Action Environment
The compound’s interaction with ripk1 involves hydrophobic interactions , which could potentially be influenced by the local hydrophobicity within the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the core spirocyclic structure followed by the introduction of the fluorobenzoyl group. Common synthetic routes may include:
Condensation Reactions: : These reactions often involve the condensation of appropriate amines with diketones or keto-esters to form the spirocyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions, particularly at the fluorine atom, can lead to the formation of new compounds with altered biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: : Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: can be compared with other similar compounds, such as:
8-(3-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: : The position of the fluorine atom on the benzoyl group is different, which can affect the compound's properties and biological activity.
8-(2-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
These comparisons highlight the uniqueness of This compound and its potential advantages in specific applications.
Properties
IUPAC Name |
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)6-8-19(9-7-15)12(20)10-4-2-3-5-11(10)16/h2-5H,6-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPGTKZWZCMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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